molecular formula C9H8F3NO3S B2647260 1-[3-Methanesulfonyl-5-(trifluoromethyl)pyridin-2-yl]ethan-1-one CAS No. 1400872-34-5

1-[3-Methanesulfonyl-5-(trifluoromethyl)pyridin-2-yl]ethan-1-one

Cat. No.: B2647260
CAS No.: 1400872-34-5
M. Wt: 267.22
InChI Key: UYDSYMGTEUMPRR-UHFFFAOYSA-N
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Description

The compound 1-[3-Methanesulfonyl-5-(trifluoromethyl)pyridin-2-yl]ethan-1-one is a pyridine-based ketone featuring a trifluoromethyl (-CF₃) group at position 5 and a methanesulfonyl (-SO₂CH₃) substituent at position 2. This structure combines electron-withdrawing groups (EWGs) that enhance stability and modulate reactivity, making it a candidate for agrochemical or pharmaceutical applications.

Properties

IUPAC Name

1-[3-methylsulfonyl-5-(trifluoromethyl)pyridin-2-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO3S/c1-5(14)8-7(17(2,15)16)3-6(4-13-8)9(10,11)12/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYDSYMGTEUMPRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=N1)C(F)(F)F)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[3-Methanesulfonyl-5-(trifluoromethyl)pyridin-2-yl]ethan-1-one involves several steps. One common method includes the reaction of 3-methanesulfonyl-5-(trifluoromethyl)pyridine with ethanone under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained . Industrial production methods may involve scaling up this synthetic route with optimizations for yield and purity.

Chemical Reactions Analysis

1-[3-Methanesulfonyl-5-(trifluoromethyl)pyridin-2-yl]ethan-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[3-Methanesulfonyl-5-(trifluoromethyl)pyridin-2-yl]ethan-1-one has several applications in scientific research:

    Chemistry: It is used as a reference standard in analytical chemistry for method development and validation.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential therapeutic effects and pharmacokinetics.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-Methanesulfonyl-5-(trifluoromethyl)pyridin-2-yl]ethan-1-one involves its interaction with specific molecular targets. The methanesulfonyl and trifluoromethyl groups contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Molecular Properties

The substituents on the pyridine ring significantly influence molecular weight, polarity, and reactivity. Below is a comparative analysis of key analogs:

Compound Name & CAS Substituents (Position) Molecular Formula Molecular Weight Key Data/Applications Reference
1-[3-Morpholino-5-(trifluoromethyl)pyridin-2-yl]ethan-1-one (CAS 866145-10-0) Morpholino (3), -CF₃ (5) C₁₂H₁₃F₃N₂O₂ 274.24 Higher polarity due to morpholino; potential pharmacological intermediates
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethan-1-one (II.1.e) Cl (3), -CF₃ (5) C₈H₅ClF₃NO 223.58 Synthesis challenges due to steric hindrance; used in Claisen condensations
1-[3-(1H-1,2,4-Triazol-1-yl)-5-(trifluoromethyl)pyridin-2-yl]ethan-1-one (CAS 882747-79-7) Triazole (3), -CF₃ (5) C₁₀H₇F₃N₄O 272.19 Discontinued due to stability issues; explored in heterocyclic chemistry
1-(3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)ethan-1-one Cl, -CF₃ (pyridine); phenyl (via O-linker) C₁₅H₁₀ClF₃NO₂ 345.69 Herbicide intermediate; ZINC1396390 identifier
1-[2-(Trifluoromethyl)pyrimidin-5-yl]ethan-1-one (CAS 1367970-52-2) -CF₃ (pyrimidine) C₇H₅F₃N₂O 190.12 Low pKa (-3.73); thermal stability (BP: 167.6°C)
Key Observations:
  • Electron-Withdrawing Groups (EWGs): The trifluoromethyl group enhances lipophilicity and metabolic stability across all analogs. Methanesulfonyl (-SO₂CH₃) in the target compound likely increases acidity and reactivity compared to morpholino (-N-morpholine) or chloro substituents .
  • Synthesis Challenges: Chloro-substituted analogs (e.g., II.1.e) faced recovery of starting materials due to steric and electronic hindrance, suggesting similar hurdles for methanesulfonyl variants .
Claisen Condensation ():

Ketones like II.1.e underwent Claisen condensation with trifluoroethyl trifluoroacetate, yielding products with >80% efficiency. This method is viable for methanesulfonyl analogs if steric effects are mitigated .

Column Chromatography ():

Morpholino-substituted ketones (e.g., 3an) were purified using EtOAc/hexanes, indicating compatibility with polar substituents .

Limitations:
  • Regioselectivity: Substitution at position 3 (vs. 2 or 4) is critical. For example, pyrimidine-based analogs () required precise conditions to avoid byproducts .

Physicochemical and Spectroscopic Data

  • NMR/HRMS: Morpholino derivatives () showed distinct ¹³C NMR peaks at δ 195.6 (ketone C=O), while chloro analogs () displayed downfield shifts due to EWGs .
  • Thermal Stability: Pyrimidine-based ketones () exhibited lower boiling points (~167°C) compared to bulkier pyridine analogs .

Biological Activity

1-[3-Methanesulfonyl-5-(trifluoromethyl)pyridin-2-yl]ethan-1-one, with the CAS number 1400872-34-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and specific case studies that highlight its efficacy against various biological targets.

  • Molecular Formula : C₉H₈F₃NO₃S
  • Molecular Weight : 267.23 g/mol
  • Melting Point : 160 - 162 °C
  • Purity : ≥ 97%

Anticancer Properties

Recent studies have explored the anticancer potential of this compound, particularly its cytotoxic effects on various cancer cell lines. For instance:

  • IC50 Values : The compound exhibited varying IC50 values against different cancer cell lines, indicating its selective cytotoxicity. In a study involving multiple cell lines, it was found that the compound had significant activity against breast cancer cells (MDA-MB-231), with IC50 values reported in the low micromolar range .

The proposed mechanisms of action for this compound include:

  • Inhibition of Key Signaling Pathways : The compound is believed to interfere with critical signaling pathways such as PI3K-Akt-mTOR, which are often deregulated in cancer .
  • Induction of Apoptosis : Studies suggest that the compound can trigger apoptosis in cancer cells through the activation of caspases and the production of reactive oxygen species (ROS) .

Study 1: Cytotoxicity Assessment

In a detailed cytotoxicity assessment, researchers evaluated the effects of this compound on several cancerous and non-cancerous cell lines:

Cell LineIC50 (µM)Selectivity
MDA-MB-231 (Breast)6.59High
4T1 (Breast)13.23Moderate
MRC-5 (Lung)>200Low

The results indicated that this compound displayed significant selectivity towards cancer cells compared to normal lung cells .

Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various targets involved in cancer progression. The results showed promising interactions with proteins associated with tumor growth, suggesting a potential role as an inhibitor in therapeutic applications .

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